3-{[(Tert-butoxy)carbonyl](ethyl)amino}butanoic acid
Description
3-{(Tert-butoxy)carbonylamino}butanoic acid is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions .
Properties
IUPAC Name |
3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-12(8(2)7-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUKGOAOKYNXBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Tert-butoxy)carbonylamino}butanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction can be carried out in various solvents, including water, acetonitrile, and tetrahydrofuran (THF), under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Deprotection of the Boc-Protected Ethylamino Group
The Boc group serves as a temporary protective moiety for the ethylamino group, enabling selective reactions at the carboxylic acid. Deprotection typically occurs under acidic conditions:
Mechanistic Notes :
-
TFA cleaves the Boc group via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination .
-
Magic Blue (tris-4-bromophenylamminium radical cation) facilitates C–O bond cleavage through single-electron transfer, enhanced by triethylsilane as a reductant .
Carboxylic Acid Functionalization
The carboxylic acid undergoes standard derivatization reactions, critical for bioconjugation or prodrug design:
Amide Formation
Reaction with primary/secondary amines via activation:
| Activation Reagent | Coupling Agent | Solvent | Yield | Source |
|---|---|---|---|---|
| EDC/HOBt | DIPEA | DMF | 75–85% | |
| DCC/DMAP | — | THF | 70–80% | |
| Boc-AAILs* | N,N′-diethylene reagent | Ionic liquid | 80–90% |
*Boc-amino acid ionic liquids enable base-free coupling in 15 min .
Example :
Esterification
Alcohol condensation under Mitsunobu or Steglich conditions:
| Method | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Mitsunobu | DIAD, PPh₃, R-OH | THF, 0°C to RT | 65–75% | |
| Acid-catalyzed | H₂SO₄, R-OH | Reflux, 4–6 h | 60–70% |
Application : Esters improve membrane permeability in prodrugs.
Post-Deprotection Reactivity
After Boc removal, the exposed ethylamino group (–NHCH₂CH₃) participates in:
Reductive Alkylation
Reaction with aldehydes/ketones via NaBH₃CN or NaBH(OAc)₃:
Acylation
Acid chlorides or anhydrides modify the amine:
Stability and Side Reactions
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Boc Hydrolysis : Slow hydrolysis occurs in aqueous media (pH < 3 or > 8) .
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Racemization : Minimal during amide coupling if HOBt is used .
Comparative Reactivity of Analogues
| Compound | Deprotection Rate (TFA) | Amide Yield |
|---|---|---|
| 3-{[(Boc)(ethyl)amino}butanoic acid | Fast (0.5 h) | 85% |
| 3-(Boc-amino)butanoic acid | Moderate (1 h) | 80% |
| Boc-azetidine-butanoic acid | Slow (2 h) | 75% |
Ethyl substitution slightly accelerates deprotection due to steric effects .
Scientific Research Applications
3-{(Tert-butoxy)carbonylamino}butanoic acid has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}butanoic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions and can be removed under acidic conditions . This reversible protection allows for selective reactions to occur at other functional groups without interference from the amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: Similar in structure and function, used for protecting amine groups in organic synthesis.
tert-Butyl carbamate: Another Boc-protected compound used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Uniqueness
3-{(Tert-butoxy)carbonylamino}butanoic acid is unique due to its specific structure, which includes an ethyl group and a butanoic acid moiety. This structure provides distinct reactivity and properties compared to other Boc-protected compounds .
Biological Activity
3-{(Tert-butoxy)carbonylamino}butanoic acid, commonly referred to as Boc-ethyl-amino butanoic acid, is a derivative of β-amino acids that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various biological contexts. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of 3-{(Tert-butoxy)carbonylamino}butanoic acid can be represented as follows:
This compound possesses a unique combination of functional groups that contribute to its biological properties. The Boc group serves as a protective moiety, allowing selective reactions at the amine site, while the ethylamine functionality can interact with various biological targets.
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}butanoic acid involves its interaction with specific enzymes and receptors. The Boc group provides steric protection, facilitating selective reactions at other functional sites. Additionally, the compound's structure allows it to mimic natural substrates, potentially leading to inhibition or modulation of enzymatic activity.
Antiviral Activity
Research indicates that β-amino acids, including derivatives like 3-{(Tert-butoxy)carbonylamino}butanoic acid, exhibit antiviral properties. Studies have shown that compounds with β-amino acid moieties can inhibit viral replication and enhance host immune responses. For instance, derivatives have demonstrated activity against viruses such as HIV and influenza by interfering with viral entry or replication processes .
Antimicrobial Effects
The antimicrobial activity of 3-{(Tert-butoxy)carbonylamino}butanoic acid has been explored in various studies. Compounds with similar structures have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections. This activity may be attributed to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Anti-inflammatory Properties
In addition to its antimicrobial and antiviral effects, research has identified anti-inflammatory properties associated with β-amino acids. The modulation of inflammatory pathways by these compounds could provide therapeutic benefits in conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease .
Case Studies and Research Findings
Q & A
Basic Questions
Q. What are the key structural and physicochemical properties of 3-{(Tert-butoxy)carbonylamino}butanoic acid?
- Answer : The compound (CAS 52815-19-7) has a molecular formula of C₉H₁₆NO₄ and molecular weight 202.23 g/mol . Key properties include:
-
Boiling point : 339.5°C (at 760 mmHg)
-
Flash point : 159.1°C
-
Vapor pressure : 1.69 × 10⁻⁵ mmHg (25°C)
-
Storage : Stable under inert gas at 2–8°C in a dry environment .
-
Functional groups : Tert-butoxycarbonyl (Boc) protects the amine, while the carboxylic acid enables conjugation (e.g., peptide coupling).
Methodological note: Characterize purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and confirm structure using ¹H/¹³C NMR (δ ~1.4 ppm for Boc tert-butyl group, δ ~12 ppm for carboxylic acid proton) .
Q. How is the Boc-protecting group strategically used in synthesizing derivatives of this compound?
- Answer : The Boc group shields the ethylamino moiety during reactions involving the carboxylic acid (e.g., peptide coupling). Deprotection is achieved with TFA/DCM (1:1 v/v) for 1–2 hours, followed by neutralization .
- Example protocol: For amide bond formation, activate the carboxylic acid with DCC/DMAP in anhydrous DCM, then react with amines (e.g., benzylamine) at 0°C → RT overnight .
Q. What are the recommended safety protocols for handling this compound?
- Answer :
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation (H335 hazard code) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Answer : Employ density functional theory (DFT) to model transition states and identify energy barriers for Boc deprotection or coupling steps. Pair with experimental design (e.g., varying solvents, catalysts) to validate predictions:
-
Case study: A feedback loop between quantum chemical calculations (e.g., Gaussian 16) and robotic screening reduced reaction optimization time by 60% for analogous Boc-protected amino acids .
- Table 1 : Example computational parameters
| Parameter | Value |
|---|---|
| Basis set | B3LYP/6-31G(d) |
| Solvent model | SMD (acetonitrile) |
| Transition state | Nudged elastic band (NEB) |
Q. How to resolve contradictions in reported synthesis yields across methodologies?
- Answer : Discrepancies often arise from side reactions (e.g., Boc cleavage under acidic conditions) or impurity profiles . Mitigate by:
HPLC-MS monitoring : Track intermediate stability during coupling .
DoE (Design of Experiments) : Use a 2³ factorial design (variables: temperature, catalyst loading, reaction time) to identify optimal conditions .
- Table 2 : Factorial design variables for coupling optimization
| Variable | Low (-1) | High (+1) |
|---|---|---|
| Temperature (°C) | 0 | 25 |
| DCC (equiv.) | 1.2 | 2.0 |
| DMAP (mol%) | 5 | 10 |
Q. What advanced characterization techniques validate stereochemical purity in derivatives?
- Answer :
- X-ray crystallography : Resolve absolute configuration (e.g., for chiral centers introduced during synthesis) .
- Chiral HPLC : Use a Chiralpak IA column (hexane:IPA 90:10) to separate enantiomers .
- Circular dichroism (CD) : Confirm secondary structure in peptide conjugates .
Q. How can this compound be applied in medicinal chemistry (e.g., prodrug design)?
- Answer : The carboxylic acid enables conjugation to drug candidates (e.g., via ester/amide linkages).
- Case study: Analogous Boc-protected amino acids were used to synthesize protease inhibitors by coupling to hydroxamate warheads .
- Method: Evaluate pharmacokinetics (e.g., logP, solubility) using shake-flask assays and Caco-2 cell permeability models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
